![molecular formula C18H18N2O3S B2501874 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034337-32-9](/img/structure/B2501874.png)
1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
Synthesis Analysis
The synthesis of 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea and related compounds involves the condensation of specific amine precursors with isocyanates or carboxylic acid derivatives under mild conditions. For instance, a series of 2-substituted benzofuran hydroxyamic acids were synthesized as analogs of hydroxamates, with variations in the substituents to modulate the lipophilicity and polar characteristics, which in turn affected the biological activity of the compounds . Similarly, a range of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized by condensation reactions, with their structures confirmed by NMR spectroscopy and elemental analyses .
Molecular Structure Analysis
The molecular structure of related urea derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, 1-Benzyl-3-furoyl-1-phenylthiourea was studied using vibrational spectroscopy, multinuclear NMR, and X-ray diffraction (XRD), revealing a U-shaped conformation influenced by the substitution pattern on the thiourea core and the ability to form intramolecular hydrogen bonds . Quantum chemical calculations, including time-dependent density functional theory (TD-DFT), were employed to analyze the UV-visible absorption spectra and to predict the molecular stability and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the presence of substituents that affect the electronic properties of the molecule. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates was studied, showing that the substituent effect played a significant role in complex formation, which was a prerequisite for breaking the intramolecular hydrogen bond in urea derivatives . Additionally, photoinduced oxidative annulation reactions involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones demonstrated the formation of highly functionalized polyheterocyclic compounds, highlighting the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure and electronic characteristics. The NBO analysis and AIM approach provided insights into the molecular stability and intermolecular interactions of 1-Benzyl-3-furoyl-1-phenylthiourea . The calculated HOMO and LUMO energies indicated the possibility of charge transfer within the molecule, and the molecular electrostatic potential map was used to predict reactive sites . The non-linear optical (NLO) behavior of the compound was also investigated, demonstrating its potential application in NLO materials .
Mechanism of Action
Target of Action
The compound contains structural features such as a furan ring and a thiophene ring, which are common in many bioactive molecules. These features might interact with various biological targets, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many drugs that contain similar structural features are involved in pathways related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from the modulation of cellular signaling pathways to the inhibition or activation of specific enzymes .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
1-benzyl-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-9-23-12-15)16-7-4-10-24-16/h1-10,12,22H,11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVPPFXFXLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea |
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